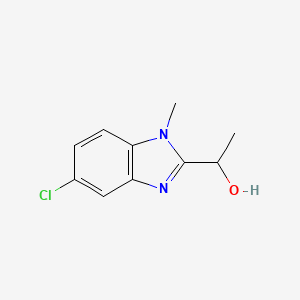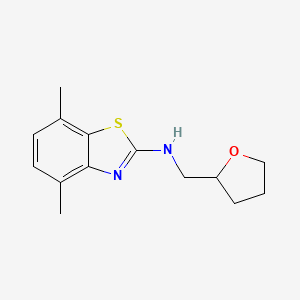![molecular formula C7H7BN2O2 B1486718 Acide 1H-pyrrolo[2,3-b]pyridin-5-ylboronique CAS No. 944059-24-9](/img/structure/B1486718.png)
Acide 1H-pyrrolo[2,3-b]pyridin-5-ylboronique
Vue d'ensemble
Description
1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des inhibiteurs de VEGFR-2
Ce composé est utilisé comme réactif dans la synthèse de puissants inhibiteurs de VEGFR-2. Ces inhibiteurs jouent un rôle crucial dans la régulation de l'angiogenèse, qui est la formation de nouveaux vaisseaux sanguins, et sont importants dans les stratégies de traitement du cancer .
Interaction avec les protéines PI3K
Des recherches suggèrent que des dérivés de ce composé peuvent interagir avec des protéines telles que PI3K, qui est un régulateur clé de la croissance et de la survie des cellules cancéreuses du sein. Il joue également un rôle dans la résistance à la thérapie endocrinienne et à la chimiothérapie .
Conception des inhibiteurs de FGFR
Le motif du composé est utilisé comme un liant de charnière dans la conception des inhibiteurs de FGFR. Les FGFR (récepteurs du facteur de croissance des fibroblastes) sont des cibles importantes en thérapie anticancéreuse en raison de leur rôle dans la prolifération et la survie cellulaires .
Immunomodulateurs ciblant JAK3
Une série de dérivés de ce composé ont été décrits comme de nouveaux immunomodulateurs ciblant JAK3. Ceux-ci sont à l'étude pour une utilisation dans le traitement des maladies immunitaires et des affections nécessitant une transplantation d'organes .
Mécanisme D'action
They are particularly known for their use in Suzuki-Miyaura cross-coupling reactions .
If you have access to scientific databases or libraries, you might be able to find more detailed information. Alternatively, you could reach out to researchers in the field or the suppliers of the compound for more specific information .
Analyse Biochimique
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The interaction between 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid and FGFRs is primarily through the binding to the receptor’s active site, leading to the inhibition of its kinase activity. This inhibition can result in the modulation of downstream signaling pathways, thereby affecting various cellular functions.
Cellular Effects
The effects of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid on cells are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the PI3K-Akt and MAPK signaling pathways, which are critical for cell survival and proliferation. By modulating these pathways, 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes. This binding can lead to the inhibition or activation of these biomolecules, depending on the context of the interaction. For example, the binding of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid to FGFRs results in the inhibition of the receptor’s kinase activity, thereby blocking downstream signaling events . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The degradation products of this compound may also have biological activity, which should be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for the safe and effective use of this compound in animal studies.
Metabolic Pathways
1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may retain biological activity . The primary metabolic pathways for 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid involve oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid can bind to intracellular proteins, which can influence its localization and activity within the cell. The distribution of this compound in tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid to specific subcellular locations is mediated by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins. The subcellular localization of 1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid can significantly influence its biological activity and overall efficacy in biochemical studies.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHKRCSVKZQYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670262 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944059-24-9 | |
| Record name | B-1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944059-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)


![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)


amine](/img/structure/B1486646.png)

![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)




